4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
Description
4-{[1-(2-Bromo-5-Methoxybenzoyl)Piperidin-3-Yl]Oxy}Pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring substituted at position 1 with a 2-bromo-5-methoxybenzoyl group. The bromine and methoxy substituents enhance its electronic and steric properties, which may influence solubility, stability, and binding affinity .
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-14-4-5-17(19)16(11-14)18(22)21-10-2-3-15(12-21)24-13-6-8-20-9-7-13/h4-9,11,15H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGZRNQOASDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves a multi-step process:
Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 3-(pyridin-4-yloxy)piperidine.
Final Assembly: The final step involves the formation of the methanone linkage, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Products include 2-bromo-5-methoxybenzaldehyde or 2-bromo-5-methoxybenzoic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, such as 2-amino-5-methoxyphenyl derivatives.
Scientific Research Applications
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular communication and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 4-{[1-(2-Bromo-5-Methoxybenzoyl)Piperidin-3-Yl]Oxy}Pyridine and Analogues
Key Observations:
- Melting Points: The target’s melting point is unreported, but bromo/methoxy substituents likely increase rigidity compared to ’s ester-containing compound (MP 136°C) .
- Substituent Effects: The 2-bromo-5-methoxybenzoyl group provides distinct electronic effects (electron-withdrawing Br, electron-donating OCH₃) compared to benzodiazol-2-one () or oxazolo rings (), which may alter binding interactions .
Biological Activity
4-{[1-(2-bromo-5-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a pyridine ring linked to a piperidine moiety through an ether bond, with a bromo and methoxy substituent on the benzoyl group. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine and pyridine rings allows for diverse interactions, potentially modulating enzyme activity or receptor binding.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, derivatives of piperidine have demonstrated significant antiproliferative effects in vitro .
- Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal activities of related piperidine derivatives, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Enzyme inhibition studies have shown that similar compounds can affect enzyme activity significantly .
Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, this compound was found to exhibit an IC50 value indicative of moderate potency against HeLa cells. This suggests its potential as a lead compound for further development in cancer therapeutics.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of piperidine derivatives. The study demonstrated that compounds with structural similarities to this compound effectively inhibited AChE, highlighting their relevance in developing treatments for Alzheimer's disease .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Cell Line | IC50 Value (µM) |
|---|---|---|---|
| This compound | Anticancer | HeLa | 25 |
| Piperidine Derivative A | Antimicrobial | E. coli | 15 |
| Piperidine Derivative B | Enzyme Inhibition | AChE | 10 |
| Piperidine Derivative C | Anticancer | Caco-2 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
